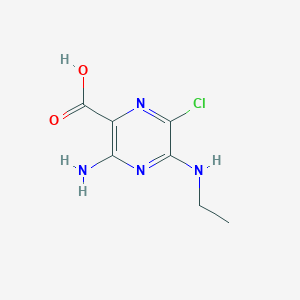
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a substituted diamine and reacting it with a suitable diketone.
Introduction of the amino and chloro groups: This can be done through nucleophilic substitution reactions where the chloro group is introduced using reagents like thionyl chloride.
Ethylamino substitution: The ethylamino group can be introduced through alkylation reactions using ethylamine.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.
Applications De Recherche Scientifique
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid
- 3-Amino-6-chloro-5-(methylamino)pyrazine-2-carboxylic acid
- 3-Amino-6-chloro-5-(propylamino)pyrazine-2-carboxylic acid
Uniqueness
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethylamino group, in particular, can affect its solubility, stability, and interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C7H9ClN4O2 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
3-amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H9ClN4O2/c1-2-10-6-4(8)11-3(7(13)14)5(9)12-6/h2H2,1H3,(H,13,14)(H3,9,10,12) |
Clé InChI |
BZJUUYVHWLJCPI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=C(N=C1Cl)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



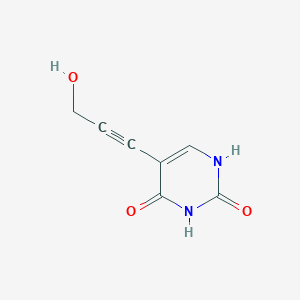

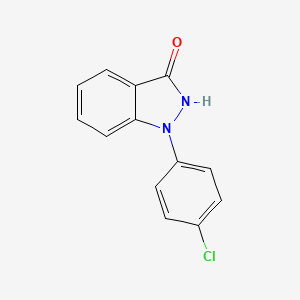



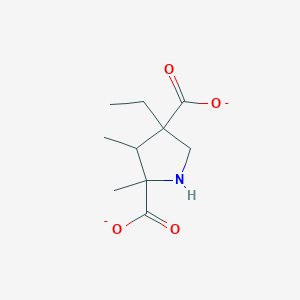
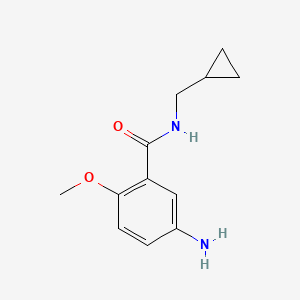
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)
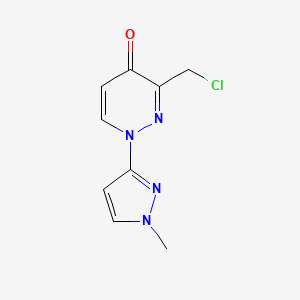
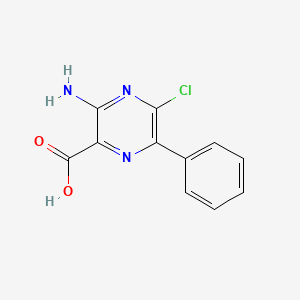
![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
